molecular formula C20H30N6O4 B8075185 Me-Tz-PEG3-NH2

Me-Tz-PEG3-NH2

Cat. No.: B8075185
M. Wt: 418.5 g/mol
InChI Key: ZIWBLGKQXRRENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-Tz-PEG3-NH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The primary mechanism of action of Me-Tz-PEG3-NH2 involves its tetrazine group, which undergoes iEDDA reactions with TCO groups. This reaction is highly specific and occurs rapidly, making it ideal for bioconjugation applications. The PEG3 spacer enhances the solubility and biocompatibility of the compound, while the terminal amine group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Me-Tz-PEG3-NH2 is unique due to its tetrazine group, which allows for rapid and specific iEDDA reactions. This makes it particularly useful in applications requiring high specificity and fast reaction kinetics, such as in vivo imaging and targeted drug delivery .

Properties

IUPAC Name

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O4/c1-16-23-25-19(26-24-16)17-4-6-18(7-5-17)20(27)22-9-3-11-29-13-15-30-14-12-28-10-2-8-21/h4-7H,2-3,8-15,21H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWBLGKQXRRENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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